molecular formula C7H12N2O3 B13973374 2-Methoxypiperazine-1,4-dicarbaldehyde CAS No. 61020-10-8

2-Methoxypiperazine-1,4-dicarbaldehyde

Katalognummer: B13973374
CAS-Nummer: 61020-10-8
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: MJEVSZQYQGPLFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxypiperazine-1,4-dicarbaldehyde is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, featuring methoxy and dicarbaldehyde functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde typically involves the reaction of piperazine with methoxy-substituted aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain optimal conditions and to minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxypiperazine-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methoxypiperazine-1,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxypiperazine-1,4-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of Schiff bases and other reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its methoxy group provides a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

CAS-Nummer

61020-10-8

Molekularformel

C7H12N2O3

Molekulargewicht

172.18 g/mol

IUPAC-Name

2-methoxypiperazine-1,4-dicarbaldehyde

InChI

InChI=1S/C7H12N2O3/c1-12-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3

InChI-Schlüssel

MJEVSZQYQGPLFK-UHFFFAOYSA-N

Kanonische SMILES

COC1CN(CCN1C=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.